8-Carboxamidocyclazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Carboxamidocyclazocine is an opioid analgesic drug related to cyclazocine. It was discovered by medicinal chemist Mark P. Wentland and his team at the Cogswell Laboratory at Rensselaer Polytechnic Institute . This compound acts as an agonist at both the μ-opioid and κ-opioid receptors, but it has a much longer duration of action compared to cyclazocine . It is primarily researched for its potential in treating cocaine addiction due to its strong κ-opioid agonist activity .
Preparation Methods
The synthesis of 8-carboxamidocyclazocine involves modifying the parent compound cyclazocine by replacing the 8-hydroxyl group with an 8-carboxamido group . This modification results in only a slight loss of potency at opioid receptors . The synthetic route typically involves the following steps:
Starting Material: Cyclazocine.
Reaction: The 8-hydroxyl group of cyclazocine is replaced with a carboxamido group.
Chemical Reactions Analysis
8-Carboxamidocyclazocine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, though detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the carboxamido group, potentially altering the compound’s activity.
Substitution: The carboxamido group can be substituted with other functional groups to create derivatives with varying pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Carboxamidocyclazocine has several scientific research applications:
Mechanism of Action
8-Carboxamidocyclazocine exerts its effects by acting as an agonist at both the μ-opioid and κ-opioid receptors . This dual activity results in analgesic effects and potential therapeutic benefits for treating substance use disorders . The compound does not exhibit μ-opioid receptor antagonist activity, which distinguishes it from some other opioid analgesics .
Comparison with Similar Compounds
8-Carboxamidocyclazocine is unique due to its long duration of action and strong κ-opioid agonist activity . Similar compounds include:
Cyclazocine: The parent compound, which has a shorter duration of action and acts as a μ-opioid receptor antagonist.
Tianeptine: An atypical, selective μ-opioid receptor full-agonist used for major depression.
Samidorphan: An opioid preferring the μ-opioid receptor, under development for major depression.
These comparisons highlight the unique pharmacological properties of this compound and its potential therapeutic applications.
Properties
Molecular Formula |
C19H26N2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(1S,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-12-17-10-14-5-6-15(18(20)22)9-16(14)19(12,2)7-8-21(17)11-13-3-4-13/h5-6,9,12-13,17H,3-4,7-8,10-11H2,1-2H3,(H2,20,22)/t12-,17?,19-/m0/s1 |
InChI Key |
FAVQVALXVLMHLE-BKBNBNODSA-N |
Isomeric SMILES |
C[C@H]1C2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)C(=O)N |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)C(=O)N |
Synonyms |
8-carboxamidocyclazocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.